N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1040650-30-3
Cat. No.: VC8041561
Molecular Formula: C25H25N3O2S2
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-30-3 |
|---|---|
| Molecular Formula | C25H25N3O2S2 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(20(13-31-23)18-9-6-15(2)7-10-18)27-25(28)32-14-21(29)26-19-11-8-16(3)17(4)12-19/h6-13H,5,14H2,1-4H3,(H,26,29) |
| Standard InChI Key | FXFYCLNTSSVEEY-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C |
| Canonical SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C |
Introduction
N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C25H25N3O2S2 and a molecular weight of 463.61 g/mol . This compound is also known by several synonyms, including N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide and STL104960 .
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. For instance, thieno[3,2-d]pyrimidine derivatives can be synthesized through condensation reactions involving appropriate thiophene and pyrimidine precursors .
Biological Activity and Potential Applications
Although specific biological activity data for N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not readily available, compounds with similar structural motifs, such as thieno[3,2-d]pyrimidines, have shown potential in various therapeutic areas. For example, pyrimidine derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume